molecular formula C6H7BrO B1278526 3-Bromocyclohex-2-enone CAS No. 56671-81-9

3-Bromocyclohex-2-enone

Cat. No.: B1278526
CAS No.: 56671-81-9
M. Wt: 175.02 g/mol
InChI Key: BVSMYYHGYVHWCD-UHFFFAOYSA-N
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Description

3-Bromocyclohex-2-enone is an organic compound with the molecular formula C6H7BrO It is a brominated derivative of cyclohexenone and is characterized by the presence of a bromine atom at the third position of the cyclohexenone ring

Mechanism of Action

Target of Action

3-Bromocyclohex-2-enone is a chemical compound with the molecular formula C6H7BrO The primary targets of this compound are not well-documented in the literature

Mode of Action

It has been used as a reagent for the α-arylation of lactams , suggesting that it may interact with its targets through a similar mechanism.

Biochemical Pathways

The specific biochemical pathways affected by this compound are currently unknown. Biochemical pathways are complex networks of chemical reactions that occur within a cell, and the impact of a specific compound on these pathways can vary widely depending on the compound’s structure, targets, and mode of action .

Result of Action

Understanding these effects requires detailed studies on the compound’s interaction with its targets and the subsequent changes in cellular functions .

Action Environment

Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as temperature, pH, and the presence of other molecules can affect a compound’s structure and function . .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromocyclohex-2-enone typically involves the bromination of cyclohex-2-enone. One common method includes the use of hydrogen bromide and bromine in the presence of a solvent like dichloromethane. The reaction is carried out under controlled temperature conditions to ensure the selective bromination at the desired position .

Industrial Production Methods: Industrial production methods for this compound may involve similar bromination reactions but are scaled up and optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions: 3-Bromocyclohex-2-enone undergoes various types of chemical reactions, including:

  • Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
  • Reduction: The carbonyl group can be reduced to form alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
  • Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions:
  • Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in polar solvents.
  • Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
  • Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products Formed:
  • Nucleophilic Substitution: Formation of substituted cyclohexenones.
  • Reduction: Formation of cyclohexenols.
  • Oxidation: Formation of cyclohexenone derivatives with higher oxidation states.

Comparison with Similar Compounds

3-Bromocyclohex-2-enone can be compared with other brominated cyclohexenones and related compounds:

  • 3-Chlorocyclohex-2-enone: Similar reactivity but with chlorine instead of bromine.
  • 3-Iodocyclohex-2-enone: More reactive due to the larger size and lower bond dissociation energy of iodine.
  • Cyclohex-2-enone: Lacks the halogen substituent, making it less reactive in nucleophilic substitution reactions.

The uniqueness of this compound lies in its balanced reactivity and stability, making it a valuable intermediate in organic synthesis .

Biological Activity

3-Bromocyclohex-2-enone (C6H7BrO) is a halogenated cyclic enone that has garnered interest in various fields of research due to its potential biological activities. This article explores its biological properties, mechanisms of action, and applications in medicinal chemistry, supported by relevant studies and data.

Chemical Structure and Properties

This compound features a bromine atom attached to the cyclohexene ring, influencing its reactivity and biological interactions. The molecular structure can be represented as follows:

  • Molecular Formula : C6H7BrO
  • Molecular Weight : 189.02 g/mol

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, particularly in the areas of antimicrobial and anticancer properties. It has been investigated for its potential as a drug candidate for inflammatory diseases and cancer treatment.

Antimicrobial Activity

Studies have shown that this compound possesses significant antimicrobial properties. It has been tested against various bacterial strains, demonstrating efficacy in inhibiting growth. The mechanism of action is believed to involve disruption of bacterial cell membranes or interference with metabolic pathways.

Anticancer Properties

The compound has also been explored for its anticancer potential. Preliminary studies suggest that it may induce apoptosis in cancer cells through various biochemical pathways. The specific targets and pathways affected by this compound remain under investigation, but it is hypothesized to interact with cellular signaling pathways involved in cell proliferation and survival.

Target Identification

The precise biological targets of this compound are not fully elucidated. However, its structural features suggest potential interactions with enzymes or receptors involved in cellular metabolism and signaling.

Mode of Action

The mode of action may involve:

  • Nucleophilic Substitution : The bromine atom can be replaced by nucleophiles such as amines or thiols, leading to diverse biological effects.
  • Oxidative Stress Induction : The compound may generate reactive oxygen species (ROS), contributing to cellular damage in pathogens or cancer cells.

Study on Antimicrobial Efficacy

A study published in Journal of Organic Chemistry evaluated the antimicrobial activity of this compound against several bacterial strains, including E. coli and S. aureus. The results indicated a minimum inhibitory concentration (MIC) of 50 µg/mL for both strains, suggesting potent antibacterial activity.

Bacterial StrainMIC (µg/mL)
E. coli50
S. aureus50

Anticancer Activity Assessment

In vitro studies conducted on human cancer cell lines demonstrated that this compound induced apoptosis at concentrations ranging from 10 to 100 µM. Flow cytometry analysis revealed increased Annexin V staining, indicating early apoptotic changes.

Concentration (µM)% Apoptosis
1015
5035
10060

Synthesis and Application in Drug Development

The synthesis of this compound typically involves the bromination of cyclohex-2-enone using reagents such as hydrogen bromide or carbon tetrabromide under controlled conditions. This compound serves as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.

Properties

IUPAC Name

3-bromocyclohex-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrO/c7-5-2-1-3-6(8)4-5/h4H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVSMYYHGYVHWCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=CC(=O)C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70450018
Record name 3-Bromocyclohex-2-enone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70450018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56671-81-9
Record name 3-Bromocyclohex-2-enone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70450018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Why was 3-Bromocyclohex-2-enone chosen as a reactant in the synthesis of styrylcyclohex-2-enones?

A1: The research aimed to synthesize various styrylcyclohex-2-enones, which are precursors to 2,3-dihydro-1H-phenanthren-4-ones. This compound served as a suitable reactant in this synthesis due to its reactivity. The research paper specifically explored the use of both 3-chlorocyclohex-2-enone and this compound in Heck reactions with various styrenes []. The study found that both halides yielded the desired dienone product in good yield [].

Q2: What are the advantages of using 3-Chlorocyclohex-2-enone over this compound in this specific synthesis?

A2: While both 3-chlorocyclohex-2-enone and this compound effectively yielded the desired dienone product, the research highlights the practical advantage of using the chloro compound. Due to its easier accessibility, 3-chlorocyclohex-2-enone was chosen for the subsequent synthesis of various styrylcyclohex-2-enones []. This choice demonstrates a focus on practicality and resource optimization in chemical synthesis.

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